molecular formula C17H14BrNO4 B2425176 N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide CAS No. 2320544-02-1

N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide

Cat. No.: B2425176
CAS No.: 2320544-02-1
M. Wt: 376.206
InChI Key: JBGSSBMDKVOPLO-UHFFFAOYSA-N
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Description

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide is a complex organic compound featuring a bifuran moiety, a hydroxyethyl group, and a bromobenzamide structure

Scientific Research Applications

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide typically involves multiple steps:

    Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the coupling of two furan rings, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Hydroxyethyl Group: This step involves the addition of a hydroxyethyl group to the bifuran structure, which can be achieved through nucleophilic substitution reactions.

    Bromobenzamide Formation: The final step involves the formation of the bromobenzamide structure, typically through the reaction of 2-bromobenzoic acid with an amine derivative of the bifuran-hydroxyethyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of various substituted benzamides.

Mechanism of Action

The mechanism of action of N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide depends on its application:

    Biological Systems: It may interact with specific enzymes or proteins, inhibiting their function or altering their activity.

    Chemical Reactions: Acts as a nucleophile or electrophile, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide
  • N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)cyclopropanesulfonamide

Uniqueness

N-(2-{[2,2’-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide is unique due to the presence of both a bifuran moiety and a bromobenzamide structure, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4/c18-12-5-2-1-4-11(12)17(21)19-10-13(20)14-7-8-16(23-14)15-6-3-9-22-15/h1-9,13,20H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGSSBMDKVOPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(O2)C3=CC=CO3)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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